2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide
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Description
2-(4-methoxyphenyl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzimidazole rings, a key component of this compound, are widely utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, benzimidazole containing drugs bind to a variety of therapeutic targets , thereby exhibiting a broad spectrum of biological activities.
Mode of Action
Benzimidazole derivatives have been known to form stable complexes with metal ions , which could potentially influence their interaction with targets.
Biochemical Pathways
Compounds containing benzimidazole have been widely used in medicinal chemistry and drug research development . They are valuable for the synthesis of a wide range of biologically active compounds such as anticancer, antihelmintic, antimicrobial, antidiabetic, antiviral, antipsychotic, antioxidant, analgesic and anti-inflammatory, anticonvulsant, antifungal, antitubercular, antiallergic, antioxidant, antimycobacterial, antiprotozoal, antiurease and lipase inhibition .
Pharmacokinetics
It is known that the optimization of benzimidazole derivatives based on their structures has resulted in various potent drugs that are now being currently practiced in the market, like albendazole, omeprazole, mebendazole etc .
Result of Action
It is known that benzimidazole derivatives exhibit a broad spectrum of biological activities .
Action Environment
It is known that benzimidazole-based chromophores have received increasing attention due to their different linear and non-linear optical properties .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-27-22-6-4-3-5-21(22)26-24(27)19-11-7-18(8-12-19)16-25-23(28)15-17-9-13-20(29-2)14-10-17/h3-6,9-10,13-14,18-19H,7-8,11-12,15-16H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKHWGDEGFKGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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